molecular formula C17H16ClNOS B2712925 7-chloro-5-(4-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 341967-89-3

7-chloro-5-(4-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B2712925
CAS No.: 341967-89-3
M. Wt: 317.83
InChI Key: FPLBRXAWDYUOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-5-(4-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a useful research compound. Its molecular formula is C17H16ClNOS and its molecular weight is 317.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound 7-chloro-5-(4-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is integral to various synthetic pathways, offering insights into the chemistry of benzothiazepines. Research highlights its role in the formation of novel chemical structures and the exploration of their reactivity under different conditions. For instance, studies on the synthesis of saturated 1,4-benzodiazepines via Pd-catalyzed carboamination reactions reveal the potential of related compounds to form heterocyclic products in good yield, showing significant synthetic utility and stereochemical control (Neukom, Aquino, & Wolfe, 2011). Additionally, research into the synthesis of 4,5-dihydro-1,4-benzothiazepin-3(2H)-ones derivatives presents a new method involving the acylation of N-substituted 2-chloro-5-nitrobenzylamines, offering pathways to novel benzothiazepine derivatives with potential applications in medicinal chemistry (Volovnenko et al., 2011).

Crystal Structure Analysis and Molecular Interactions

The analysis of crystal structures and molecular interactions of benzothiazepine derivatives provides insights into their potential biological activities and interaction mechanisms. For example, the synthesis and crystal structure analysis of derivatives like 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one offer valuable information on their conformational properties and intermolecular interactions (Kravtsov et al., 2012). Such studies are crucial for understanding the structural basis of the biological activity of benzothiazepine derivatives and for the design of new compounds with enhanced pharmacological properties.

Development of Heterocyclic Libraries

The construction of structurally diverse heterocyclic libraries, including benzothiazepine-fused β-lactam libraries, demonstrates the versatility of benzothiazepine derivatives in medicinal chemistry. The synthesis of such libraries through reactions of 2,3-dihydro-1,5-benzothiazepines and acyl chlorides highlights the potential for discovering new biologically active molecules (Xu, 2005). This research underscores the importance of benzothiazepine derivatives as key intermediates in the synthesis of novel compounds with potential therapeutic applications.

Properties

IUPAC Name

7-chloro-5-[(4-methylphenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNOS/c1-12-2-4-13(5-3-12)11-19-15-10-14(18)6-7-16(15)21-9-8-17(19)20/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLBRXAWDYUOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CCSC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.